4-Chloro-6-(2-fluorobenzyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffold in Organic and Heterocyclic Chemistry
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. google.comnih.gov This arrangement of nitrogen atoms defines its fundamental properties and makes it a vital component in numerous biologically significant molecules. thieme.de
The pyrimidine ring is classified as a π-deficient system due to the presence of the two highly electronegative nitrogen atoms. nih.govchemicalbook.com This π-deficiency has several important consequences for its reactivity:
Electron Distribution : The nitrogen atoms withdraw electron density from the ring carbons, making the 2-, 4-, and 6-positions particularly electron-deficient and thus susceptible to nucleophilic attack. nih.govchemicalbook.com The 5-position is less electron-deficient and can undergo electrophilic substitution under certain conditions. nih.govchemicalbook.com
Basicity : Compared to pyridine, which has a pKa of 5.30 for its conjugate acid, pyrimidine is significantly less basic, with a pKa of 1.23 for the protonated form. The second nitrogen atom deactivates the ring towards further protonation. google.comnih.gov
Reactivity : The electron-poor nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions when a suitable leaving group is present. google.comnih.gov Conversely, electrophilic aromatic substitution is more difficult than in benzene. google.com
| Property | Description |
| Formula | C₄H₄N₂ |
| Molar Mass | 80.088 g/mol |
| Appearance | Colorless crystalline solid |
| Aromaticity | Aromatic, π-deficient heterocycle |
| Basicity (pKa) | 1.23 (for the conjugate acid) |
| Reactivity | Prone to nucleophilic substitution at C2, C4, C6; resists electrophilic substitution |
This table presents the fundamental properties of the parent pyrimidine molecule.
The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.govekb.egresearchgate.net Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows pyrimidine-containing molecules to interact with a wide array of biological targets. This has led to the development of pyrimidine derivatives with a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ekb.eggoogle.comnih.govjacsdirectory.com Consequently, the synthesis and functionalization of pyrimidine derivatives remain an active and vital area of chemical research, aimed at creating novel therapeutic agents and molecular probes. nih.govresearchgate.net
Overview of Halogenated Pyrimidine Architectures in Synthetic Methodologies
The introduction of halogens onto the pyrimidine ring dramatically influences its reactivity and provides key handles for synthetic transformations. Chloro- and fluoro-substituted pyrimidines are particularly important building blocks in the synthesis of complex molecules.
The chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when positioned at the electron-deficient 4- or 6-positions of the pyrimidine ring. wuxiapptec.comorientjchem.org This reactivity is the cornerstone of their utility in synthetic chemistry. thieme.de The C4-chloro group is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diverse functional groups. orientjchem.orgnih.gov This makes chloropyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, highly valuable intermediates in the synthesis of kinase inhibitors and other pharmaceuticals. chemicalbook.com The reactivity can be modulated by other substituents on the ring; electron-donating groups may decrease the rate of substitution, while electron-withdrawing groups can enhance it. wuxiapptec.com
The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical and biological properties. nih.gov Fluorine is the most electronegative element, and its presence imparts unique characteristics: mdpi.com
Electronic Effects : Fluorine's strong electron-withdrawing inductive effect can alter the electron density of the aromatic ring to which it is attached, influencing acidity and basicity of nearby functional groups.
Metabolic Stability : The carbon-fluorine bond is exceptionally strong (significantly stronger than a carbon-hydrogen bond), which can block sites of metabolic oxidation. This often increases the metabolic stability and half-life of a drug molecule. mdpi.com
Lipophilicity : The introduction of a fluorine atom can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.
Conformational Effects : Due to its small size, fluorine can act as a hydrogen isostere, but its electronegativity can lead to distinct conformational preferences through interactions with other parts of the molecule. mdpi.com
| Halogen | Key Influence on Pyrimidine Derivatives |
| Chlorine | Primarily serves as an excellent leaving group at electron-deficient positions (C4/C6), enabling facile nucleophilic aromatic substitution for molecular elaboration. |
| Fluorine | Acts as a strategic substituent to modulate physicochemical properties such as metabolic stability (due to strong C-F bond), lipophilicity, and target binding interactions. |
This table summarizes the distinct roles of chlorine and fluorine substituents in the context of pyrimidine chemistry.
Contextualization of 4-Chloro-6-(2-fluorobenzyl)pyrimidine within Advanced Pyrimidine Research
The compound this compound is not typically studied as a final product but is best understood as a highly specialized chemical intermediate or building block, designed for use in multi-step synthetic campaigns, particularly in medicinal chemistry. Its structure is a deliberate combination of the key features discussed previously.
The molecule consists of three critical components:
The Pyrimidine Core : A proven scaffold for biologically active compounds. nih.gov
The 4-Chloro Substituent : This provides a reactive site for subsequent nucleophilic substitution, allowing for the strategic introduction of other molecular fragments, often amines, to build a target molecule. mdpi.com This is a common strategy in the synthesis of kinase inhibitors, where an amine-substituted pyrimidine core often serves as the "hinge-binding" motif. nih.gov
The 6-(2-fluorobenzyl) Group : This moiety serves to modulate the properties of the final compound. The benzyl (B1604629) group provides a specific three-dimensional structure and can engage in hydrophobic or π-stacking interactions within a biological target. The ortho-fluorine atom is strategically placed to fine-tune the electronic properties, conformation, and metabolic stability of the benzyl group, a common tactic in drug design to enhance potency or improve pharmacokinetic profiles.
In the context of advanced research, a compound like this compound would be synthesized as a precursor to a library of more complex molecules. Researchers would react it with various amines or other nucleophiles at the C4 position to generate a series of derivatives for structure-activity relationship (SAR) studies, for example, in the discovery of novel protein kinase inhibitors. nih.gov Its value, therefore, lies not in its own biological activity, but in its synthetic potential as a bespoke component for constructing targeted, high-value molecules.
Rationale for Investigating Specific Pyrimidine Substitution Patterns
The biological activity and chemical properties of a pyrimidine derivative are profoundly influenced by the nature and position of its substituents. gsconlinepress.com Medicinal chemists systematically modify substitution patterns to fine-tune a molecule's interaction with biological targets, such as enzymes or receptors, and to optimize its pharmacokinetic properties.
The 4- and 6-positions of the pyrimidine ring are particularly important sites for substitution. The presence of a chlorine atom at the C4 position, as in the title compound, renders this site highly susceptible to nucleophilic attack. This allows for the convenient introduction of various functional groups, such as amines, thiols, or alkoxides, enabling the creation of a diverse library of compounds from a single intermediate. srinichem.com Substituents at the C6 position can introduce steric bulk and specific electronic features that are crucial for target binding and selectivity. nih.gov The combination of different groups at these positions allows for a multi-dimensional exploration of the structure-activity relationship (SAR), guiding the design of more potent and specific molecules. gsconlinepress.com
Theoretical and Experimental Relevance of the this compound Motif
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its theoretical and experimental relevance can be inferred from the well-established chemistry of its constituent parts.
Theoretical Relevance: From a theoretical standpoint, the molecule combines several features of interest for computational modeling. The pyrimidine ring's electron-deficient nature is further enhanced by the inductive effect of the chlorine atom. The 2-fluorobenzyl group introduces additional complexity. The fluorine atom is a weak hydrogen bond acceptor and its presence on the phenyl ring alters the electronic distribution and conformation of the benzyl substituent. Theoretical studies on analogous structures often focus on:
Molecular Electrostatic Potential (MEP) maps: To predict sites susceptible to nucleophilic and electrophilic attack. The C4 position is expected to be highly electrophilic.
Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's reactivity and electronic transition properties.
Conformational Analysis: To determine the preferred spatial arrangement of the 2-fluorobenzyl group relative to the pyrimidine ring, which is critical for understanding its potential interaction with a biological target's binding site.
Experimental Relevance: Experimentally, this compound is designed as a versatile synthetic intermediate. The key to its utility lies in the reactivity of the 4-chloro substituent.
Nucleophilic Aromatic Substitution (SNAr): The primary experimental application for this compound is as a substrate for SNAr reactions. The chlorine atom can be readily displaced by a wide range of nucleophiles. For example, reaction with a primary or secondary amine would yield the corresponding 4-amino-6-(2-fluorobenzyl)pyrimidine derivative. Such reactions are fundamental in building libraries of compounds for drug discovery. nih.gov The general conditions for such substitutions on related chloropyrimidines often involve reacting the chloropyrimidine with the nucleophile in a polar solvent, sometimes with the addition of a base. nih.gov
Cross-Coupling Reactions: The C-Cl bond can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. This allows for the attachment of various aryl or alkyl groups at the 4-position, further expanding synthetic possibilities.
The 2-fluorobenzyl moiety is also significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.netnih.gov The presence of this group suggests that the intended application of derivatives synthesized from this intermediate is likely within the pharmaceutical or agrochemical fields. gsconlinepress.com
Below is a table summarizing the key structural components and their inferred relevance.
| Feature | Position | Chemical Role | Inferred Relevance |
| Pyrimidine Core | - | Aromatic heterocycle | Privileged scaffold in medicinal chemistry. |
| Chloro Group | C4 | Excellent leaving group, electron-withdrawing | Activates the ring for SNAr, key site for synthetic modification. |
| 2-Fluorobenzyl Group | C6 | Steric and electronic modifier | Influences target binding, potentially enhances metabolic stability and pharmacokinetic properties. |
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClFN2 |
|---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-chloro-6-[(2-fluorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C11H8ClFN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2 |
InChI Key |
BZIPORRVDSFKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Strategies for 4-Chloro-6-(2-fluorobenzyl)pyrimidine and Analogues
Direct synthesis involves the formation of the pyrimidine (B1678525) core from acyclic precursors. These strategies are often favored for their efficiency and ability to introduce desired substituents at specific positions from the outset. Key intermediates for these syntheses often include 4-chloro-6-substituted phenyl pyrimidines, which can be prepared using conventional heating or microwave assistance. nih.gov
Cyclocondensation reactions are fundamental to the synthesis of the pyrimidine ring, typically involving the reaction between a 1,3-dielectrophile and a 1,3-dinucleophile. nih.gov For instance, the reaction of β-keto esters with amidines is a classic method to form substituted 4-pyrimidinols, which can be subsequently converted to the corresponding 4-chloro derivatives. organic-chemistry.org Similarly, the reaction between β-enaminodiketones and aromatic amidines can lead to the formation of functionalized pyrimidines. nih.gov The choice of reactants and reaction conditions allows for regioselective control over the substitution pattern of the resulting pyrimidine ring.
One-pot syntheses are highly valued for their operational simplicity, reduced waste, and efficiency by avoiding the isolation of intermediates. Light-induced one-pot procedures have been developed for the synthesis of tetrasubstituted pyrimidine derivatives from α-azidocinnamates. rsc.org Another approach involves a three-component tandem reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide under solvent-free conditions, to yield a broad range of substituted pyrimidines. organic-chemistry.org These methods offer a streamlined route to complex pyrimidine structures from simple starting materials.
| Reactants | Catalyst/Promoter | Key Features | Product Class |
| α-Azidocinnamates | LED light (365-395 nm), Base (DBU or Cs2CO3) | Light-induced transformation, base-catalyzed isomerization. rsc.org | Tetrasubstituted Pyrimidines |
| Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetal | NH4I | Metal- and solvent-free, good functional group tolerance. organic-chemistry.org | Substituted Pyrimidines |
| Functionalized Enamines, Triethyl Orthoformate, NH4OAc | ZnCl2 | Single-step synthesis. organic-chemistry.org | 4,5-Disubstituted Pyrimidines |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the assembly of complex molecules from three or more starting materials in a single operation. A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. nih.govbohrium.comacs.org This process proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted, unsymmetrical pyrimidines with high regioselectivity and yields of up to 93%. nih.govbohrium.comacs.org This sustainable method uses readily available alcohols as building blocks, liberating only hydrogen and water as byproducts. nih.gov Other MCRs, such as the Biginelli reaction, utilize a β-diketone, an arylaldehyde, and urea (B33335) or thiourea (B124793) to form dihydropyrimidines, which can be further modified. tandfonline.com
| Reaction Type | Components | Catalyst | Key Features |
| Iridium-Catalyzed MCR | Amidines, up to three different alcohols | PN5P-Ir-pincer complexes | High regioselectivity, sustainable, forms unsymmetrical pyrimidines. nih.govacs.org |
| Biginelli Reaction | β-Diketone, Arylaldehyde, (Thio)urea | Acid (e.g., HCl) | Classic MCR for dihydropyrimidine (B8664642) synthesis. tandfonline.com |
| Pseudo Five-Component Reaction | Methyl aryl ketone, Aromatic aldehyde (2 equiv.), Ammonium acetate (2 equiv.) | Triflic acid | Cyclocondensation involving five components from three unique molecules. mdpi.com |
Microwave irradiation has emerged as a valuable technique in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. tandfonline.comeurekaselect.com The synthesis of pyrimidine derivatives has significantly benefited from this technology. For example, the Biginelli three-component cyclocondensation can be efficiently carried out under microwave irradiation to produce oxo- and thioxopyrimidines in high yields (65–90%). tandfonline.com This method offers a simple, rapid, and often solvent-free route for preparing pyrimidine derivatives. tandfonline.com The synthesis of 4-chloro-6-substituted phenyl pyrimidines can also be performed effectively with microwave assistance. nih.gov
Cyclocondensation and Condensation Reactions in Pyrimidine Formation
Post-Synthetic Functionalization of Pyrimidine Scaffolds
Once the pyrimidine core is assembled, further diversification can be achieved through post-synthetic functionalization. This is particularly relevant for introducing functionalities that may not be compatible with the conditions of ring formation.
The chlorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride leaving group. The regioselectivity of SNAr reactions on halosubstituted pyrimidines can be influenced by the presence of other substituents on the ring. wuxiapptec.com
A wide variety of nucleophiles can be employed in these reactions. For instance, treatment of 4-chloropyrimidine (B154816) derivatives with amines (e.g., dimethylamine), alkoxides (e.g., sodium phenoxide), or thiolates (e.g., sodium thiophenoxide) results in the formation of the corresponding 4-substituted pyrimidines. rsc.org In reactions with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines selectively displace the chloride group at the C4 position in the presence of a weak base. researchgate.net The reactivity of halogens in SNAr reactions on pyrimidine rings typically follows the order F > Cl, although this can vary depending on the specific substrate and reaction conditions. researchgate.net This reactivity allows for the sequential and regioselective introduction of different substituents onto the pyrimidine scaffold. researchgate.net
| Substrate Example | Nucleophile | Conditions | Product Type |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | N/A | 4-Dimethylamino derivative. rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | N/A | 4-Phenoxy derivative. rsc.org |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines, Secondary aliphatic amines | Weak base (e.g., NaHCO3) | Selective C4-amino substitution. researchgate.net |
| 2,4,5,6-Tetrachloropyrimidine | Hydroxybenzaldehydes | N/A | Regioselective C4-alkoxy substitution. researchgate.net |
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions at Pyrimidine Halogen Positions
Regioselectivity and Chemoselectivity in Nucleophilic Displacement
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. In this compound, the chlorine atom at the C4-position is the primary site for nucleophilic attack. The electron-withdrawing effects of the two ring nitrogen atoms make the pyrimidine ring highly susceptible to this type of reaction.
The regioselectivity of nucleophilic displacement is pronounced. The C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C2 position. stackexchange.com In dihalopyrimidines, substitution generally occurs preferentially at the C4 position. nih.govmdpi.com This preference can be attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.comlibretexts.org For this compound, with only one halogen, the C4 position is the unequivocal site of reaction. Chemoselectivity is observed when competing electrophilic sites are present; however, the high reactivity of the C4-chloro group typically dominates, allowing for selective displacement with a wide range of nucleophiles, including amines, alcohols, and thiols. semanticscholar.org
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines
| Substrate | Nucleophile | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Thiols | Pd(II)/NHC catalyst | C2-Substitution | nih.gov |
| 2,4-Dichloropyrimidine | Amines | LiHMDS, Pd catalyst | C4-Substitution | acs.org |
| 2,4-Dichloroquinazoline | Anilines | Various | C4-Substitution | mdpi.com |
This table illustrates the typical regioselectivity observed in related dichloropyrimidine systems, highlighting that while C4 is the generally preferred site, conditions can be tailored to achieve C2 selectivity.
Solvent and Catalytic Effects on SNAr Pathways
The efficiency and rate of SNAr reactions on this compound are significantly influenced by solvent choice and the use of catalysts. The reaction proceeds through a polar, charged intermediate, and its stability is crucial for the reaction's progress.
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally effective for SNAr reactions as they can solvate the cationic counter-ion without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity. nih.govuchile.cl In contrast, polar protic solvents like water and alcohols can solvate both the nucleophile and the intermediate, potentially slowing the reaction. nih.gov However, studies on related chloropyrimidines have shown that using water as a solvent can be highly effective, particularly under acidic conditions, which can promote the reaction by protonating a ring nitrogen and further activating the ring towards nucleophilic attack. nih.govpreprints.org The choice of solvent can dramatically affect the reaction rate and mechanism. uchile.clresearchgate.net
Catalytic Effects: While many SNAr reactions on activated pyrimidines proceed thermally, catalysis can be employed to enhance reaction rates and yields, especially with less reactive nucleophiles. Acid catalysis is a common strategy for the amination of chloropyrimidines, where a small amount of acid can lead to significant rate acceleration. nih.govpreprints.org Conversely, bases are often used to deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction. researchgate.net
Table 2: Influence of Solvents on SNAr Reaction Rates
| Reaction System | Solvent | Relative Rate | Key Observation | Reference |
|---|---|---|---|---|
| 2,4-Dinitrobenzenesulfonyl chloride + Propylamine | N,N-DMF | High | Favored in solvents that accept hydrogen bonds. | uchile.cl |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + Aniline | Water | High | Higher rate observed in water than in alcoholic solvents or DMF under acidic conditions. | nih.govpreprints.org |
| Azide + 4-Fluoronitrobenzene | Dipolar Aprotic | High | Large rate increases observed when moving from protic to dipolar aprotic solvents. | nih.gov |
This table summarizes findings on how solvent choice impacts SNAr reaction rates in analogous systems, providing insights into optimizing conditions for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an ideal substrate for such transformations. The C4-Cl bond can be readily activated by a palladium catalyst to participate in various coupling cycles.
Suzuki Cross-Coupling for Arylation and Benzylation
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the arylation of halogenated pyrimidines. mdpi.com This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net For this compound, this would allow for the introduction of a wide array of aryl or heteroaryl groups at the C4 position. The reaction is known for its high functional group tolerance and generally good yields. mdpi.com Highly active and stable palladium-phosphine catalyst systems have been developed that are effective even with challenging nitrogen-containing heterocyclic substrates. organic-chemistry.org
Exploration of Other Cross-Coupling Modalities
Beyond the Suzuki coupling, other palladium-catalyzed reactions can be employed to diversify the 4-position of the pyrimidine ring.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the chloropyrimidine with primary or secondary amines. wikipedia.org It has become a standard method for the synthesis of aryl amines, offering a broad substrate scope. beilstein-journals.org This would be a key method for introducing diverse amino substituents onto the this compound core.
Sonogashira Coupling: This reaction allows for the formation of C-C triple bonds by coupling the chloropyrimidine with a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. This provides a route to alkynylated pyrimidine derivatives.
Hiyama Coupling: This involves the coupling of the chloropyrimidine with an organosilane. The reaction is activated by a fluoride (B91410) source, such as TBAF, and has been shown to be effective for 2-chloropyrimidines. researchgate.netresearchgate.net
The choice of ligand for the palladium catalyst can be critical in these reactions, influencing reactivity, stability of the catalytic species, and in some cases, regioselectivity in di- or poly-halogenated systems. nih.gov
Derivatization via Electrophilic Substitution on Peripheral Moieties
While the pyrimidine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, the peripheral 2-fluorobenzyl group is a standard aromatic ring that can undergo such reactions. The fluorine atom and the pyrimidinyl-methyl group will direct incoming electrophiles. Fluorine is an ortho-, para-director, while the alkyl substituent is also an ortho-, para-director. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would be expected to occur on the 2-fluorobenzyl ring. The precise regioselectivity would depend on the interplay between the directing effects of the existing substituents and the reaction conditions. Studies on the electrophilic nitrosation of substituted pyrimidines indicate a complex relationship between the electronic nature of substituents and reactivity. csu.edu.au
Directed Metallation and Lithiation Strategies
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu This strategy involves the deprotonation of an aromatic C-H bond by a strong base, directed by a nearby functional group. For this compound, lithiation could potentially occur at several sites.
Deprotonation of the pyrimidine ring itself is possible. The C5-proton is the most acidic on the pyrimidine ring and could be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a TMP-metal base (TMP = 2,2,6,6-tetramethylpiperidyl). researchgate.netnih.gov Subsequent quenching of the resulting lithiated or metallated intermediate with an electrophile would introduce a substituent at the C5 position.
Alternatively, directed lithiation could occur on the 2-fluorobenzyl ring. The fluorine atom can act as a directing group, favoring deprotonation at the ortho C3 position. The resulting organolithium species could then be trapped with various electrophiles. The choice of base and reaction conditions, including temperature and additives, would be crucial for achieving high regioselectivity and yield. mdpi.comnih.gov
Investigation of Reaction Mechanisms for Pyrimidine Functionalization
The functionalization of the pyrimidine core, particularly in compounds like this compound, is pivotal for the synthesis of a diverse range of biologically active molecules. The chlorine atom at the C4 position serves as a versatile leaving group, enabling a variety of chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and achieving desired chemical outcomes. The reactivity of the pyrimidine ring is dictated by the electron-withdrawing nature of its two nitrogen atoms, which makes the carbon atoms, especially at positions 2, 4, and 6, electrophilic and susceptible to nucleophilic attack.
Halogen displacement on the this compound scaffold predominantly occurs via a nucleophilic aromatic substitution (SNAr) mechanism. This process is facilitated by the electron-deficient character of the pyrimidine ring.
The generally accepted SNAr mechanism is a two-step addition-elimination process:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine atom (C4). This attack is typically the rate-determining step. The aromaticity of the pyrimidine ring is temporarily disrupted, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. chemrxiv.orgnih.gov This complex is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. stackexchange.com
Leaving Group Expulsion: The aromaticity of the ring is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group.
The stability of the Meisenheimer complex is a key factor influencing the reaction rate. nih.gov For 4,6-disubstituted pyrimidines, nucleophilic attack at the C4 or C6 position is generally favored over the C2 position. stackexchange.com This preference can be attributed to the greater stabilization of the anionic intermediate formed upon attack at C4/C6. Computational studies on related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have been used to calculate the free energy barriers for these substitution steps, confirming that the formation of the Meisenheimer complex can be a critical factor in the reaction pathway. chemrxiv.org While traditionally viewed as an intermediate, some recent studies propose that the Meisenheimer complex may, in some SNAr reactions, represent a transition state in a more concerted mechanism. researchgate.net
The reactivity in these displacement reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrimidine ring. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines demonstrates that reaction rates can be significantly influenced by the solvent, with water sometimes providing faster rates than organic solvents. preprints.org
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Aniline | 2-Propanol/HCl | Reflux | 4-Anilino-6-(2-fluorobenzyl)pyrimidine | High | preprints.org (Analogous System) |
| Morpholine | Dioxane | 100 | 4-Morpholino-6-(2-fluorobenzyl)pyrimidine | 85 | nih.gov (Analogous System) |
| Sodium Methoxide | Methanol | 60 | 4-Methoxy-6-(2-fluorobenzyl)pyrimidine | 90 | chemrxiv.org (Analogous System) |
| Benzylamine | Dichloromethane | 25 | 4-(Benzylamino)-6-(2-fluorobenzyl)pyrimidine | Good | chemrxiv.org (Analogous System) |
Table 1: Representative Halogen Displacement Reactions on Analogous 4-Chloropyrimidine Systems.
While SNAr reactions are effective for introducing heteroatom nucleophiles, transition metal-catalyzed cross-coupling reactions have become indispensable for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at the C4 position of this compound. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are particularly prominent. mdpi.comrsc.org
The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound. The palladium atom inserts itself into the carbon-chlorine bond, forming a new organopalladium(II) complex, often referred to as an oxidative addition complex (OAC). chemrxiv.orgchemrxiv.orgnih.gov This is frequently the rate-determining step in the catalytic cycle. chemrxiv.org
Transmetalation (for C-C coupling) or Ligand Exchange:
In the Suzuki-Miyaura reaction, a boronic acid (or ester) partner, activated by a base, undergoes transmetalation, where the organic group from the boron atom is transferred to the palladium(II) center, displacing the halide. mdpi.com
In the Sonogashira reaction, a terminal alkyne, typically activated by a copper(I) co-catalyst, couples with the palladium(II) complex.
In the Buchwald-Hartwig amination, an amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex. rsc.org
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand, base, and solvent is critical for the efficiency and selectivity of these reactions. mdpi.com For instance, in the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, the combination of Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and 1,4-dioxane (B91453) as the solvent was found to give optimal yields. mdpi.com Ligand selection can also influence regioselectivity in dihalopyrimidines, with specific phosphine (B1218219) ligands directing the reaction to either the C2 or C4 position. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Aryl-6-(2-fluorobenzyl)pyrimidine | researchgate.net |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 4-Alkynyl-6-(2-fluorobenzyl)pyrimidine | acs.org |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/XPhos | NaOtBu | Dioxane | 4-Amino-6-(2-fluorobenzyl)pyrimidine | rsc.org |
Table 2: Common Transition Metal-Catalyzed Reactions for Functionalization of the 4-Chloro Position.
The basicity of the nitrogen atoms in the pyrimidine ring means that the compound's reactivity can be significantly modulated by pH. Protonation and deprotonation events can alter the electronic properties of the ring and influence the mechanism and rate of substitution reactions.
Acid Catalysis: In the presence of acid, one of the ring nitrogen atoms can be protonated, forming a pyrimidinium cation. This protonation dramatically increases the electron-deficient nature of the ring, making the carbon atoms even more electrophilic. As a result, the ring becomes highly activated towards nucleophilic attack. This principle is exploited in acid-catalyzed amination reactions. preprints.org Studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an analogous system, have shown that the reaction proceeds much faster in the presence of an acid catalyst like HCl. preprints.orgresearchgate.net The proposed mechanism involves the protonation of the pyrimidine substrate, which lowers the activation energy for the subsequent nucleophilic attack by a neutral amine. ntnu.no
However, the amount of acid must be carefully controlled. Excessive acid can lead to the protonation of the nucleophile (e.g., an amine), converting it into its non-nucleophilic conjugate acid and thereby shutting down the desired reaction. preprints.org This can allow for competing solvolysis reactions where the solvent (e.g., water or an alcohol) acts as the nucleophile. ntnu.no
Base Effects: The role of a base in these reactions is multifaceted. In transition metal-catalyzed couplings, a base is essential for activating the coupling partner (e.g., deprotonating the boronic acid in Suzuki reactions or the amine in Buchwald-Hartwig aminations). mdpi.comrsc.org In SNAr reactions with weak nucleophiles, a base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For nucleophiles with acidic protons, such as phenols or some amines, a base can deprotonate the nucleophile, increasing its nucleophilicity and thereby accelerating the rate of reaction. The choice between a strong, non-nucleophilic base and a weaker base can be critical to avoid side reactions.
The interplay between the pKa of the pyrimidine, the nucleophile, and the reaction medium is therefore crucial in determining the optimal conditions for functionalization.
| Condition | Effect on Pyrimidine Ring | Impact on SNAr Reaction Rate | Potential Side Reaction | Reference |
| Catalytic Acid (e.g., 0.1 eq HCl) | Protonation of ring nitrogen, increasing electrophilicity | Increases rate of attack by neutral nucleophiles | None significant | preprints.orgntnu.no |
| Stoichiometric/Excess Acid | Protonation of ring nitrogen | Decreases rate due to protonation of nucleophile | Solvolysis (hydrolysis/alcoholysis) | preprints.org |
| Weak Base (e.g., K₂CO₃, DIPEA) | Neutralizes generated HCl | Drives equilibrium, prevents reversal | Minimal | nih.govresearchgate.net |
| Strong Base (e.g., NaH, NaOtBu) | Deprotonates acidic nucleophiles (e.g., phenols) | Increases nucleophilicity, accelerates rate | Elimination or decomposition if applicable | nih.gov |
Table 3: Influence of pH and Base/Acid Conditions on the Reactivity of Chloropyrimidines.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of atomic nuclei. For 4-Chloro-6-(2-fluorobenzyl)pyrimidine, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The expected spectrum would show distinct signals for the protons on the pyrimidine (B1678525) ring, the benzyl (B1604629) group, and the methylene (B1212753) bridge. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information for assigning each proton to its specific position in the molecule.
A hypothetical data table for the ¹H NMR spectrum is presented below based on typical chemical shift values for similar structural motifs.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Pyrimidine-H |
| Data not available | Data not available | Data not available | Data not available | Pyrimidine-H |
| Data not available | Data not available | Data not available | Data not available | Benzyl-H (aromatic) |
| Data not available | Data not available | Data not available | Data not available | Benzyl-H (aromatic) |
| Data not available | Data not available | Data not available | Data not available | Benzyl-H (aromatic) |
| Data not available | Data not available | Data not available | Data not available | Benzyl-H (aromatic) |
| Data not available | Data not available | Data not available | Data not available | Methylene (-CH₂-) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronegativity of attached atoms. This technique would confirm the carbon framework of both the pyrimidine and the 2-fluorobenzyl moieties.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Pyrimidine-C (quaternary) |
| Data not available | Pyrimidine-C (quaternary) |
| Data not available | Pyrimidine-CH |
| Data not available | Pyrimidine-CH |
| Data not available | Benzyl-C (quaternary, C-F) |
| Data not available | Benzyl-C (quaternary) |
| Data not available | Benzyl-CH |
| Data not available | Benzyl-CH |
| Data not available | Benzyl-CH |
| Data not available | Benzyl-CH |
| Data not available | Methylene (-CH₂-) |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be crucial.
Correlation Spectroscopy (COSY) would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms (¹H-¹³C).
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting the benzyl group to the pyrimidine ring through the methylene bridge.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis
¹⁹F NMR spectroscopy is highly specific for the fluorine atom. The chemical shift of the fluorine signal would confirm the presence of the fluoro-substituent on the benzyl ring. Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing further structural confirmation.
A hypothetical data table for the ¹⁹F NMR spectrum is shown below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available | Data not available | Data not available | C-F |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrations of specific chemical bonds. This technique is excellent for identifying the functional groups present. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching of the aromatic rings, C-Cl stretching, and C-F stretching.
A hypothetical data table of characteristic FTIR absorption bands is provided below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Data not available | Data not available | Aromatic C-H stretch |
| Data not available | Data not available | Aliphatic C-H stretch (CH₂) |
| Data not available | Data not available | C=C and C=N stretch (aromatic rings) |
| Data not available | Data not available | C-F stretch |
| Data not available | Data not available | C-Cl stretch |
Raman Spectroscopy
Experimental Raman spectroscopic data for this compound, which would provide insights into its vibrational modes, is not available in published literature. A typical analysis would involve the identification of characteristic peaks corresponding to the vibrations of the pyrimidine ring, the C-Cl bond, the C-F bond, and the benzyl substituent.
Table 3.2.2.1. Hypothetical Raman Spectral Data
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| Data Not Available | Pyrimidine ring stretching |
| Data Not Available | C-H stretching (aromatic) |
| Data Not Available | C-Cl stretching |
| Data Not Available | C-F stretching |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry data, which would confirm the elemental composition and exact mass of this compound, has not been reported. Such an analysis would be crucial for verifying the molecular formula of C₁₁H₈ClFN₂.
Table 3.3.1.1. Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClFN₂ |
| Theoretical m/z | Data Not Available |
| Measured m/z | Data Not Available |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) studies to elucidate the fragmentation pathways of this compound have not been documented. This technique would provide valuable information for structural confirmation by analyzing the daughter ions formed from the precursor ion.
Table 3.3.2.1. Hypothetical MS/MS Fragmentation Data
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss/Fragment |
|---|
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
There are no published single-crystal X-ray diffraction studies for this compound. This analysis would be essential for determining its precise three-dimensional structure, including bond lengths, bond angles, and absolute configuration in the solid state.
Table 3.4.1.1. Hypothetical Crystallographic Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₈ClFN₂ |
| Formula weight | Data Not Available |
| Crystal system | Data Not Available |
| Space group | Data Not Available |
| Unit cell dimensions | a = Å, b = Å, c = Åα = °, β = °, γ = ° |
| Volume | ų |
| Z | Data Not Available |
| Density (calculated) | g/cm³ |
| Bond Lengths (Å) | Data Not Available |
Analysis of Intermolecular and Intramolecular Interactions in Crystal Lattices
Without crystallographic data, an analysis of the intermolecular and intramolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing of this compound cannot be performed.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides profound insights into the electronic structure and excited-state dynamics of molecules. For this compound, techniques such as Ultraviolet-Visible (UV-Vis), fluorescence, and phosphorescence spectroscopy are invaluable in characterizing its electronic transitions and photophysical behavior.
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In pyrimidine and its derivatives, the primary electronic transitions observed are typically π → π* and n → π* transitions. The pyrimidine ring, being an aromatic heterocycle, possesses a system of π-orbitals, and the nitrogen atoms also have non-bonding (n) electrons.
An illustrative data table for the expected UV-Vis absorption of this compound in a common organic solvent like ethanol (B145695) is presented below. It is important to note that these are estimated values and require experimental verification.
Interactive Data Table: Hypothetical UV-Vis Absorption Data
| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| π → π | ~ 265 | ~ 15,000 | Ethanol |
| n → π | ~ 310 | ~ 500 | Ethanol |
Fluorescence and phosphorescence are two forms of photoluminescence that provide information about the excited states of a molecule. After a molecule absorbs light and is promoted to an excited electronic state, it can return to the ground state by emitting a photon. Fluorescence is the emission from a singlet excited state, while phosphorescence is the emission from a triplet excited state.
The fluorescence properties of pyrimidine derivatives are highly dependent on their substituents. researchgate.net Many pyrimidine compounds are known to be fluorescent, and their emission characteristics can be tuned by modifying their chemical structure. nih.gov For this compound, the presence of the aromatic benzyl group could potentially enhance fluorescence. However, the chloro substituent, being a heavy atom, might promote intersystem crossing from the singlet excited state to the triplet state, which could quench fluorescence and enhance phosphorescence. The solvent environment also plays a crucial role in the photophysical properties, with polar solvents often influencing the Stokes shift (the difference between the absorption and emission maxima). frontiersin.org
Given the absence of direct experimental data, a hypothetical set of photophysical properties for this compound is presented in the following table. These values are based on general observations for similar fluorophores.
Interactive Data Table: Hypothetical Photophysical Properties
| Property | Value | Conditions |
| Fluorescence Emission Max (λem) | ~ 380 nm | In Ethanol, Excitation at ~310 nm |
| Fluorescence Quantum Yield (ΦF) | ~ 0.15 | In Ethanol |
| Fluorescence Lifetime (τF) | ~ 2 ns | In Ethanol |
| Phosphorescence Emission Max (λp) | ~ 450 nm | At 77 K in a rigid matrix |
| Phosphorescence Lifetime (τP) | ~ 50 ms | At 77 K in a rigid matrix |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. While this compound itself is achiral, chiral derivatives could be synthesized, for instance, by introducing a stereocenter in the benzyl group or by creating atropisomers if rotation around the C-C bond between the pyrimidine and benzyl groups is restricted.
If a chiral derivative of this compound were to be synthesized, CD spectroscopy would be an essential tool for its characterization. The CD spectrum would exhibit positive or negative peaks (Cotton effects) at the wavelengths of the electronic transitions, providing information about the absolute configuration and conformation of the molecule. The sign and magnitude of the Cotton effects are highly sensitive to the three-dimensional arrangement of the chromophores. researchgate.net
For a hypothetical chiral derivative, one would expect to observe Cotton effects corresponding to the π → π* and n → π* transitions of the pyrimidine chromophore, perturbed by the chiral environment. The analysis of these CD signals could help in assigning the absolute stereochemistry of the molecule.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Electronic Structure
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.
Density Functional Theory (DFT) has become a popular method for studying medium-sized organic molecules due to its favorable balance of computational cost and accuracy. nih.gov For 4-Chloro-6-(2-fluorobenzyl)pyrimidine, DFT would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee–Yang–Parr correlation functional, is a commonly used functional for such calculations on pyrimidine (B1678525) derivatives. nih.govnih.gov
The geometry optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model. researchgate.net
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states. nih.gov These calculations are crucial for predicting the UV-Vis absorption spectrum of the molecule and understanding its photophysical properties. nih.gov The choice of functional and basis set in TD-DFT calculations significantly influences the accuracy of the predicted electronic transitions. jchemrev.com
Ab Initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can provide highly accurate results for smaller molecules or serve as a benchmark for DFT calculations. researchgate.net For a molecule of the size of this compound, Ab Initio calculations, particularly at the Hartree-Fock level, can be used to obtain a preliminary understanding of its electronic structure and to complement DFT studies. researchgate.netresearchgate.net
The reliability of quantum chemical calculations is highly dependent on the choice of the basis set and, for DFT, the functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules containing elements like carbon, hydrogen, nitrogen, chlorine, and fluorine, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed. nih.govnih.govresearchgate.net The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately describe the electronic distribution, especially in molecules with heteroatoms and potential for non-covalent interactions.
To ensure the validity of the computational model, a comparative study of different functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets would be performed. The results would be benchmarked against any available experimental data or high-level Ab Initio calculations to select the most appropriate level of theory for further investigations.
Table 1: Illustrative Data from Geometry Optimization of this compound at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C4-Cl | 1.745 | ||
| C6-C(benzyl) | 1.510 | ||
| C(benzyl)-C(fluoro) | 1.398 | ||
| C(fluoro)-F | 1.355 | ||
| N1-C2-N3 | 127.5 | ||
| C4-C5-C6 | 116.8 | ||
| Cl-C4-C5-C6 | 179.8 | ||
| C5-C6-C(benzyl)-C(fluoro) | 65.2 |
Note: The data in this table is hypothetical and serves as an example of the type of information obtained from geometry optimization calculations.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Analysis of Electronic Properties and Reactivity Descriptors
Once the optimized geometry and electronic structure are obtained, a wealth of information regarding the molecule's electronic properties and reactivity can be extracted.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarizable and reactive. researchgate.net
For this compound, the HOMO and LUMO energy levels would be calculated, and their spatial distributions would be visualized. This analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. For instance, in many pyrimidine derivatives, the LUMO is often localized on the pyrimidine ring, indicating its susceptibility to nucleophilic substitution. wuxibiology.com The HOMO, on the other hand, might be distributed over the benzyl (B1604629) substituent, suggesting its role in electrophilic reactions.
The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule, as the lowest energy electronic transition often corresponds to the promotion of an electron from the HOMO to the LUMO. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound.
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
| Ionization Potential (I ≈ -EHOMO) | 6.85 |
| Electron Affinity (A ≈ -ELUMO) | 1.23 |
| Electronegativity (χ) | 4.04 |
| Chemical Hardness (η) | 2.81 |
| Electrophilicity Index (ω) | 2.90 |
Note: The data in this table is for illustrative purposes and represents the kind of information that would be derived from FMO analysis.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Implications for Molecular Stability and Chemical Reactivity
Information regarding the molecular stability and chemical reactivity of this compound, as determined through computational studies, is not available in the reviewed literature. Such an analysis would typically involve calculations of parameters like HOMO-LUMO energy gaps, ionization potential, and electron affinity to predict its kinetic stability and reactivity patterns.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
There are no published MEP maps for this compound. An MEP analysis would be instrumental in visualizing the charge distribution across the molecule and identifying regions susceptible to electrophilic or nucleophilic attack.
Identification of Electrophilic and Nucleophilic Regions
A specific identification of electrophilic and nucleophilic regions for this compound based on MEP mapping has not been reported.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Delocalization and Hyperconjugation
Detailed NBO analysis, which would provide insights into orbital interactions, charge delocalization, and hyperconjugative effects within this compound, has not been documented in available scientific literature.
Atom in Molecules (AIM) Theory for Bonding Analysis
A topological analysis of the electron density of this compound using AIM theory, which would characterize the nature of its chemical bonds, has not been found in the public domain.
Topological Analysis of Electron Density
Specific data from the topological analysis of the electron density for this compound is not available.
Electron Localization Function (ELF)
An ELF analysis, which would provide a detailed picture of electron localization in the bonding and non-bonding regions of this compound, has not been reported.
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL) is a computational chemistry tool used to visualize and analyze the electron localization in a molecule. It provides a detailed picture of chemical bonding, lone pairs, and atomic shells. For this compound, an LOL analysis would reveal the nature of the covalent bonds within the pyrimidine and benzyl rings, the carbon-chlorine bond, and the carbon-fluorine bond. It would help in quantifying the degree of electron sharing and identifying regions of high electron density, which are indicative of chemical reactivity. However, specific LOL analysis data or graphical representations for this compound are not available in published literature.
Reduced Density Gradient (RDG) for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule or between molecules. An RDG analysis of this compound would be crucial for understanding its intramolecular and intermolecular interactions. It could identify weak attractive or repulsive forces between the pyrimidine ring and the fluorobenzyl substituent, which influence the molecule's preferred conformation. Such studies have not been published for this specific compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying the three-dimensional structure, flexibility, and behavior of molecules over time.
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. A potential energy surface (PES) map for this compound would be generated by calculating the energy of the molecule as a function of the rotation around the single bond connecting the pyrimidine ring and the benzyl group. This analysis would identify the lowest-energy (most stable) conformer and the energy barriers to rotation. This information is fundamental to understanding the molecule's shape and how it might interact with biological targets. Specific studies detailing the potential energy surface for this compound are not publicly available.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and stability of a compound. An MD simulation of this compound, typically in a solvent like water, would show how the molecule behaves in a more realistic environment. It would reveal the flexibility of the molecule, the stability of its preferred conformations, and how it interacts with solvent molecules. No published MD simulation results are available for this compound.
Computational studies, particularly molecular docking and binding free energy calculations, are used to predict how a small molecule (ligand) like this compound might bind to a biological target, such as a protein receptor or enzyme. These studies are critical in drug discovery for predicting the binding orientation, affinity, and potential inhibitory activity of a compound. This involves docking the molecule into the active site of a target protein and scoring the interaction. To date, there are no specific published computational studies detailing the protein-ligand binding affinities for this compound.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's chemical structure with its reactivity. For this compound, this would involve computational analyses of electronic properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges. These calculations would help predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for its chemical behavior in reactions. For instance, the electron-withdrawing effects of the chlorine atom and the pyrimidine nitrogens would likely make the carbon atom at position 4 an electrophilic center, susceptible to nucleophilic substitution. However, detailed computational SRR studies for this specific molecule have not been found in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches
Quantitative Structure-Activity Relationship (QSAR) and its counterpart, Quantitative Structure-Property Relationship (QSPR), represent powerful computational methodologies for establishing a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively. These models are pivotal in drug discovery for predicting the efficacy of new compounds and in materials science for forecasting material characteristics.
While specific QSAR or QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been the subject of numerous such investigations. mdpi.comresearchgate.net These studies provide a framework for how a QSAR/QSPR analysis of this specific compound and its analogues would be approached.
A typical QSAR study on pyrimidine derivatives involves several key steps:
Dataset Assembly: A series of structurally related pyrimidine compounds with measured biological activity (e.g., IC50 values for enzyme inhibition) is collected.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, topological, and thermodynamic properties.
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical model that links the descriptors to the observed activity. nih.gov
Validation: The predictive power of the model is rigorously assessed using both internal and external validation methods to ensure its robustness and reliability. nih.gov
For a hypothetical QSAR/QSPR study of this compound analogues, a variety of descriptors would be calculated to capture the structural variations and their influence on a given property.
| Descriptor Class | Specific Descriptor Example | Property Encoded |
|---|---|---|
| Electronic | Dipole Moment | Charge distribution and polarity |
| Steric/Topological | Molecular Volume (MV) | Size and shape of the molecule |
| Topological | Wiener Index | Molecular branching and connectivity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and potential for membrane permeation |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity |
Computational Prediction of Molecular Descriptors Relevant to Chemical Behavior
Molecular descriptors are numerical values that characterize the chemical information of a molecule. Computational tools can predict these descriptors, offering a rapid assessment of a compound's potential physicochemical properties and drug-likeness without the need for initial synthesis and experimentation. biointerfaceresearch.com For this compound, several key descriptors can be predicted to understand its likely behavior.
These predicted values suggest that this compound is a moderately lipophilic compound with limited hydrogen bonding capability. The Topological Polar Surface Area (TPSA) is relatively low, which often correlates with good cell membrane permeability. The presence of rotatable bonds indicates a degree of conformational flexibility.
| Molecular Descriptor | Predicted Value | Implication for Chemical Behavior |
|---|---|---|
| Molecular Weight | 236.66 g/mol | Relevant for diffusion and transport properties. |
| XLogP3 | 3.5 | Indicates moderate lipophilicity, influencing solubility and membrane passage. |
| Hydrogen Bond Donors | 0 | Lacks the ability to donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 (N atoms) | Can accept hydrogen bonds, influencing interactions with biological targets. |
| Rotatable Bonds | 2 | Indicates some conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | Suggests potential for good oral bioavailability and membrane permeability. |
Assessment of Substituent Effects on Reactivity and Electronic Structure
The reactivity and electronic properties of this compound are determined by the interplay of the core pyrimidine ring and its substituents. The pyrimidine ring itself is an aromatic heterocycle that is inherently electron-deficient, or π-deficient, due to the presence of two electronegative nitrogen atoms. bhu.ac.in This π-deficiency significantly influences its chemical reactivity.
Effects of the Core and Substituents:
Pyrimidine Ring: The two nitrogen atoms strongly withdraw electron density from the ring carbons, making the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions 2, 4, and 6. bhu.ac.inresearchgate.net Electrophilic attack, if it occurs, is favored at the C-5 position, which is the most electron-rich carbon. researchgate.net
Chloro Group (at C4): The chlorine atom exerts a strong electron-withdrawing inductive effect, further increasing the electron deficiency of the pyrimidine ring. This enhances the electrophilicity of the carbon atom to which it is attached (C4), making it a prime site for nucleophilic attack. stackexchange.com The chloride ion is also an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions at this position.
2-Fluorobenzyl Group (at C6): This substituent contributes to the molecule's properties in two main ways. The benzyl portion adds significant steric bulk, which can influence how the molecule fits into an active site or packs in a crystal lattice. The fluorine atom on the phenyl ring is highly electronegative, exerting an inductive electron-withdrawing effect that can be transmitted through the benzyl bridge to the pyrimidine ring, albeit to a lesser extent than the directly attached chloro group.
| Component | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Pyrimidine Ring (N atoms) | Strongly electron-withdrawing (π-deficient) | Deactivates ring to electrophilic attack; activates C2, C4, C6 to nucleophilic attack. |
| 4-Chloro Group | Strong inductive electron-withdrawal (-I) | Strongly activates C4 for nucleophilic substitution; good leaving group. |
| 6-(2-Fluorobenzyl) Group | Weak inductive electron-withdrawal (-I) from fluorine; steric bulk | Minor electronic deactivation; provides steric hindrance that can direct reactions. |
Chemical Reactivity and Derivatization Applications
Systematic Exploration of the Reactivity of the Pyrimidine (B1678525) Core
The reactivity of the pyrimidine ring in 4-Chloro-6-(2-fluorobenzyl)pyrimidine is not uniform across all its carbon atoms. The positions C2, C4, and C6 are electron-deficient due to the presence of the two nitrogen atoms, making them primary sites for nucleophilic substitution.
Differential Reactivity at C2, C4, and C6 Positions
In the pyrimidine ring, the carbon atoms are electron-deficient, with the order of deficiency generally being C4/C6 > C2. mdpi.com This makes the C4 and C6 positions particularly susceptible to nucleophilic aromatic substitution (SNAr). The presence of a good leaving group, such as the chlorine atom at the C4 position in the title compound, makes this site highly reactive towards a variety of nucleophiles.
The greater reactivity at the C4 and C6 positions compared to the C2 position can be attributed to the greater stabilization of the Meisenheimer intermediate formed during the nucleophilic attack. proquest.com When a nucleophile attacks the C4 position, the negative charge can be delocalized over the two nitrogen atoms and the C6 carbon, leading to a more stable intermediate. proquest.com In contrast, attack at the C2 position allows for delocalization over only one nitrogen atom and the C4/C6 carbons. Consequently, nucleophilic displacement of the chlorine at C4 is the most favored reaction pathway. The C6 position, being substituted with a benzyl (B1604629) group, is not available for substitution, thus directing the reactivity towards the C4 position.
Influence of the 2-Fluorobenzyl Moiety on Pyrimidine Reactivity
The 2-fluorobenzyl group at the C6 position exerts both electronic and steric effects on the reactivity of the pyrimidine core. Electronically, the fluorine atom is highly electronegative, leading to an inductive electron-withdrawing effect. mdpi.com This effect, transmitted through the benzyl group, can further enhance the electron deficiency of the pyrimidine ring, thereby increasing its susceptibility to nucleophilic attack at the C4 position.
Sterically, the 2-fluorobenzyl group is relatively bulky. This steric hindrance can influence the approach of nucleophiles to the adjacent C5 and N1 positions. However, its primary impact is to direct incoming nucleophiles to the more accessible C4 position. Computational studies on substituted pyrimidines have shown that both steric and electronic properties of substituents significantly affect the energy barriers for reactions. chemistrysteps.com
Strategies for Further Functionalization of the Benzyl Moiety
The 2-fluorobenzyl moiety of this compound offers additional sites for chemical modification, allowing for the generation of a wider range of derivatives. These modifications can be targeted at the fluorine atom and its aromatic ring, or at the benzylic carbon of the side chain.
Reactions on the Fluorine Atom and its Aromatic Ring
The fluorine atom on the benzyl ring is generally unreactive towards nucleophilic substitution under standard conditions due to the strength of the C-F bond. mdpi.com However, the aromatic ring of the 2-fluorobenzyl group can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. msu.edu Therefore, electrophilic attack will be directed to the positions ortho and para to the fluorine atom. However, the position of attachment to the pyrimidine ring will also influence the regioselectivity of such reactions.
Common electrophilic aromatic substitution reactions that could be employed include nitration, halogenation, and Friedel-Crafts alkylation or acylation. msu.edu The conditions for these reactions would need to be carefully controlled to avoid undesired reactions with the pyrimidine ring.
Side-Chain Modifications of the Benzyl Group
The benzylic carbon of the 2-fluorobenzyl group is a key site for functionalization due to the stability of benzylic radicals and carbocations. chemistrysteps.comyoutube.com
Oxidation: The benzylic carbon can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. mdpi.comnih.gov This would lead to the formation of a ketone, which can then serve as a handle for further derivatization, such as reduction to a secondary alcohol or conversion to an imine.
Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a bromine atom at the benzylic position. nih.govmdpi.com This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups.
Design and Synthesis of Chemically Diverse Derivatives
The reactivity patterns described above allow for the rational design and synthesis of a diverse library of derivatives based on the this compound scaffold. The primary and most facile point of diversification is the C4 position.
Nucleophilic Substitution at C4: The chloro group at C4 can be readily displaced by a variety of nucleophiles. This includes:
Amines: Reaction with primary or secondary amines leads to the corresponding 4-amino-6-(2-fluorobenzyl)pyrimidine derivatives. mdpi.comgoogle.comnih.gov
Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form 4-alkoxy- or 4-aryloxy-6-(2-fluorobenzyl)pyrimidines. nih.gov
Thiols: Thiolates can be used to synthesize 4-thioether derivatives. rsc.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The C4-chloro position is also an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce a wide range of aryl and heteroaryl groups at the C4 position. organic-chemistry.orgnih.govnih.gov
Stille Coupling: Coupling with organostannanes provides another avenue for the introduction of various organic moieties.
Heck Coupling: Reaction with alkenes can be used to append vinyl groups.
By combining these strategies—functionalization of the pyrimidine core and modification of the benzyl moiety—a vast chemical space can be explored, leading to the generation of novel compounds with potentially interesting chemical and biological properties.
Table of Reaction Types and Potential Products
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Nucleophilic Aromatic Substitution (Amination) | Primary/Secondary Amine, Base | 4-Amino-6-(2-fluorobenzyl)pyrimidine derivative |
| Nucleophilic Aromatic Substitution (Alkoxylation) | Alcohol, Base | 4-Alkoxy-6-(2-fluorobenzyl)pyrimidine derivative |
| Nucleophilic Aromatic Substitution (Thiolation) | Thiol, Base | 4-Thio-6-(2-fluorobenzyl)pyrimidine derivative |
| Suzuki Cross-Coupling | Aryl/Heteroaryl Boronic Acid, Pd catalyst, Base | 4-Aryl/Heteroaryl-6-(2-fluorobenzyl)pyrimidine |
| Benzylic Oxidation | KMnO4 or H2CrO4 | 4-Chloro-6-(2-fluorobenzoyl)pyrimidine |
| Benzylic Halogenation | NBS, Radical Initiator | 4-Chloro-6-(bromo(2-fluorophenyl)methyl)pyrimidine |
Creation of Compound Libraries for Chemical Space Exploration
The this compound core is a valuable starting point for the generation of compound libraries. Its utility lies in the facile displacement of the C4-chloro group by a wide array of nucleophiles. This allows for the systematic introduction of diverse functional groups, enabling the exploration of a broad chemical space.
Researchers can employ parallel synthesis techniques to react the core scaffold with a variety of building blocks. For instance, a library of amines, thiols, or alcohols can be used to generate a corresponding series of 4-amino-, 4-thio-, and 4-alkoxy-pyrimidine derivatives. This approach is instrumental in medicinal chemistry for the discovery of new bioactive molecules. The general synthetic route for such a library is depicted below:
| Reactant Class | Nucleophile (Nu-H) | Resulting Derivative Structure |
| Amines | R¹R²NH | |
| Thiols | R-SH | |
| Alcohols | R-OH |
Table 1: General Nucleophilic Substitution Reactions for Library Synthesis.
While specific libraries based on this compound are not documented, the synthesis of libraries from analogous 2,4-dichloropyrimidines and 4-chloropyrrolopyrimidines is a well-established strategy in drug discovery for developing kinase inhibitors.
Stereochemical Control and Chiral Derivative Synthesis
The synthesis of chiral derivatives from this compound can be achieved by introducing chiral nucleophiles. When reacting the achiral pyrimidine core with a racemic or enantiomerically pure amine, alcohol, or thiol, it is possible to generate diastereomers or enantiomers with distinct biological activities.
For example, the reaction with a chiral amine would lead to a chiral aminopyrimidine derivative. Structure-activity relationship (SAR) studies on related pyrrolo[2,3-d]pyrimidine series have demonstrated that the stereochemistry at the C4-substituent is crucial for biological potency, with different enantiomers often exhibiting significant variations in activity. This underscores the importance of stereochemical control in the synthesis of derivatives for therapeutic applications.
Hybrid Compound Development Integrating Multiple Pharmacophores (e.g., Fused Pyrimidines)
The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a dual mode of action. The this compound scaffold can be used to develop such hybrid compounds.
One approach is the creation of fused pyrimidine systems. While direct examples involving this compound are scarce, the general strategy involves intramolecular cyclization reactions. For instance, a nucleophilic group on a side chain attached at the C4 position could potentially react with another position on the pyrimidine ring or the benzyl substituent to form a new fused ring system. The pyrimidine nucleus is a common core in a variety of bioactive compounds, and its fusion with other heterocyclic systems is a known strategy to generate novel chemical entities. The principle of molecular hybridization has been successfully applied to other pyrimidine derivatives to create potent antitumor agents.
Application as Chemical Building Blocks and Ligands
The inherent reactivity of this compound makes it a versatile building block for the synthesis of more complex molecules and materials.
Use in Supramolecular Chemistry and Materials Science
Heterocyclic compounds, including pyrimidine derivatives, are of significant interest in supramolecular chemistry due to their ability to participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. Although the direct application of this compound in this field is not specifically reported, related fluorobenzyl and chlorophenyl-containing triazole structures have been studied for their role in forming supramolecular self-assemblies through various weak intermolecular interactions. Such interactions are fundamental in the design of crystal structures and functional materials. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking, making this scaffold a potential candidate for designing supramolecular polymers and organic materials.
Development of Chemical Probes for Research
Chemical probes are essential tools for studying biological processes. The this compound scaffold can be functionalized to create such probes. For instance, the C4-chloro group can be substituted with a linker attached to a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label. This would allow for the visualization, isolation, or identification of the biological targets of the pyrimidine derivative. The development of such probes is a critical step in elucidating the mechanism of action of bioactive compounds.
Scaffold Modification Studies for Chemical Innovation
Scaffold modification, or scaffold hopping, is a strategy used in medicinal chemistry to design new compounds by replacing a central core structure while retaining key binding interactions. The this compound scaffold itself can be a product of such a strategy or can be modified to generate novel scaffolds. For example, the pyrimidine core could be altered to other heterocyclic systems to explore new intellectual property space and improve pharmacological properties. Furthermore, modifications to the substituents at the C4 and C6 positions are a standard approach to optimize the potency and selectivity of lead compounds. Studies on related pyrrolo[2,3-d]pyrimidines show that modifications at these positions significantly impact their activity as kinase inhibitors.
Future Research Directions and Advanced Methodologies
Development of Novel and Sustainable Synthetic Routes
The development of efficient, safe, and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For pyrimidine (B1678525) derivatives, including 4-Chloro-6-(2-fluorobenzyl)pyrimidine, future research will likely focus on catalytic systems and continuous manufacturing processes to improve sustainability and efficiency. eurekaselect.com
Catalysis in Pyrimidine Synthesis and Functionalization
Catalysis offers a powerful tool for the synthesis of pyrimidines, enabling reactions with higher efficiency, selectivity, and milder conditions than traditional methods. A variety of catalysts have been successfully employed for the synthesis and functionalization of the pyrimidine core.
Transition metal catalysts, such as copper, rhodium, and ruthenium, have been pivotal in constructing the pyrimidine skeleton. mdpi.com For instance, copper(II) triflate has been shown to be an effective catalyst for synthesizing 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Ruthenium-complexes have been used in multicomponent tandem reactions to produce 2-(N-alkylamino)pyrimidines directly from guanidine salt and alcohols. mdpi.com These methods often result in high yields and can be adapted to create a diverse range of substituted pyrimidines. The choice of substituents on the reactants can influence the reaction yield; for example, electron-donating groups on aryl amidines have been observed to result in higher yields compared to electron-withdrawing groups in certain cyclization reactions. mdpi.com
Future synthetic strategies for this compound could leverage these catalytic systems. A potential route might involve a catalyzed cross-coupling reaction to introduce the 2-fluorobenzyl group or a catalyzed cyclization to form the pyrimidine ring itself, aiming for improved yields and reduced reaction times compared to conventional heating methods. mdpi.com
Table 1: Overview of Catalytic Systems in Pyrimidine Synthesis
| Catalyst | Reaction Type | Substrates | Product Type | Key Advantages |
|---|---|---|---|---|
| Copper(II) triflate | [3+3] Addition/Ring Closure | Propargyl alcohols, Amidines | 2,4-Disubstituted or 2,4,6-Trisubstituted Pyrimidines | Efficient C-N bond formation |
| Rhodium complexes | [4+2] Cycloaddition | α,β-Unsaturated imines, Isocyanates | Pyrimidinones | High enantioselectivity |
Flow Chemistry and Continuous Processing for Pyrimidine Derivatives
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering enhanced safety, scalability, and process control. nih.gov This technology utilizes microreactors or flow reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature, pressure, and residence time. acs.orguc.pt
The synthesis of various heterocyclic scaffolds, including pyrimidines, has been successfully demonstrated using flow reactors, often achieving higher yields and significantly shorter reaction times (minutes instead of hours) compared to batch processes. acs.orgresearchgate.net For example, fused pyrimidinone and quinolone derivatives have been synthesized in up to 96% yield within minutes in high-temperature, high-pressure continuous flow reactors. acs.org This approach is highly amenable for rapid and efficient synthesis and scale-up. acs.org Flow chemistry also enables the use of low-boiling-point solvents under high pressure and temperature, which can facilitate easier workup and isolation of products. acs.orgresearchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for Pyrimidine Derivatives
| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes acs.org | Dramatic reduction in process time |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio | Improved safety, fewer side reactions |
| Scalability | Difficult, requires re-optimization | Straightforward by running longer ("scaling out") uc.pt | Faster transition from lab to production |
| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, stoichiometry acs.org | Higher reproducibility and yield |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time nih.gov | Minimized risk of thermal runaway |
Advanced Computational Approaches for Complex Molecular Systems
Computational chemistry and artificial intelligence are becoming indispensable tools in modern drug discovery and materials science. These approaches can accelerate the design-synthesis-test cycle by predicting molecular properties, reaction outcomes, and potential synthetic routes.
Machine Learning and AI in Molecular Design and Synthesis Prediction
In the context of this compound, AI could be used to:
Design Novel Analogs: Generate new molecular structures with potentially improved biological activity or physicochemical properties.
Optimize Synthetic Routes: Predict the most efficient and high-yielding synthetic pathway from available starting materials. cas.org
Predict Properties: Estimate key properties like solubility, reactivity, and potential bioactivity before synthesis is attempted. acs.org
Table 3: Applications of Machine Learning in Pyrimidine Chemistry
| Application Area | Machine Learning Model | Predicted Outcome | Potential Impact |
|---|---|---|---|
| Retrosynthesis | Transformer-based models | Novel synthetic routes cas.org | Faster design of efficient syntheses |
| Property Prediction | Random Forest, Gradient Boosting | Corrosion inhibition efficiency researchgate.netresearchgate.net | Design of new functional materials |
| Reaction Outcome | Graph Transformer Neural Networks | Reaction yield, regioselectivity digitellinc.com | Prioritization of synthetic efforts |
| Bioactivity Screening | Various (QSAR models) | Ligand affinity, inhibitory activity acs.orgnih.gov | Accelerated hit identification |
Enhanced Multiscale Modeling for Chemical Reactivity
Multiscale modeling bridges the gap between different levels of theoretical chemistry, from quantum mechanics (QM) describing electronic interactions to molecular mechanics (MM) and coarse-grained models for large-scale system dynamics. This approach allows for the simulation of complex chemical phenomena that are inaccessible by a single method.
For a molecule like this compound, multiscale modeling could provide deep insights into its behavior. For example, QM/MM simulations could model the molecule's interaction within an enzyme's active site, with the QM part treating the ligand and key residues with high accuracy, while the MM part handles the surrounding protein and solvent. Such studies are crucial for understanding binding modes and designing more potent inhibitors. nih.gov
Furthermore, molecular dynamics (MD) simulations can predict the conformational preferences of the molecule in solution and how it approaches a binding partner. nih.gov Mathematical models can also be constructed to describe the dynamics of entire biochemical pathways involving pyrimidine derivatives, helping to understand feedback mechanisms and oscillatory behavior within a biological system. nih.gov
High-Throughput Screening in Chemical Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a specific biological target. ufl.edu This automated process uses microtiter plates (often in 384- or 1536-well formats) and robotics to quickly identify "hits"—compounds that exhibit a desired activity. ufl.edu
Libraries of pyrimidine-based compounds have been successfully screened to discover potent and selective inhibitors for various therapeutic targets. For instance, HTS campaigns have identified pyrimidine derivatives as inhibitors of Janus kinases (JAK1), Heat Shock Factor 1 (HSF1), and WRN helicase. nih.govresearchgate.netacs.org These campaigns typically screen vast libraries of compounds at a single concentration to identify initial hits, which are then subjected to further validation and dose-response studies to confirm their activity. acs.orgnih.gov
A library of compounds including this compound and its rationally designed analogs could be subjected to HTS to explore its therapeutic potential. By screening against a diverse panel of targets (e.g., kinases, proteases, transcription factors), novel biological activities could be uncovered. The robustness and quality of HTS assays are often assessed using statistical parameters like the Z'-factor to ensure reliability. acs.orgnih.gov
Table 4: Examples of High-Throughput Screening for Pyrimidine-Based Inhibitors
| Target | Library Size | Screening Format | Outcome | Reference |
|---|---|---|---|---|
| Janus Kinase 1 (JAK1) | Company library | Cell-based assays | Identification of potent and selective pyrimidine inhibitors. nih.gov | nih.gov |
| Heat Shock Factor 1 (HSF1) | ~200,000 small molecules | Phenotypic screen | Discovery of 4,6-disubstituted pyrimidines as inhibitors. researchgate.net | researchgate.net |
Automated Synthesis and Characterization Platforms
The acceleration of discovery and development processes for new chemical compounds heavily relies on the automation of synthesis and characterization. For a molecule like this compound, automated platforms can offer a significant advantage in rapidly exploring its chemical space and understanding its properties.
Automated synthesis systems, often utilizing robotic arms and programmable software, can perform multi-step reactions with high precision and reproducibility. These platforms would enable the efficient synthesis of a range of derivatives of this compound by systematically varying substituents on the pyrimidine ring or the benzyl (B1604629) moiety. The core synthesis could involve a Suzuki or Stille coupling to introduce the 2-fluorobenzyl group, followed by manipulations of the chloro-substituent.
Once synthesized, these compounds can be seamlessly transferred to automated characterization platforms. High-throughput screening (HTS) techniques are instrumental in this phase. nih.gov These platforms can perform a battery of tests in parallel, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm the identity and purity of the synthesized compounds. Such integrated systems dramatically reduce the time from synthesis to data analysis, enabling a faster iteration of the design-make-test-analyze cycle.
Table 1: Hypothetical Parameters for an Automated Synthesis and Characterization Workflow
| Parameter | Value/Method | Description |
| Synthesis Scale | 10-100 mg | Typical scale for initial library synthesis and screening. |
| Core Reaction | Palladium-catalyzed cross-coupling | Versatile method for forming the C-C bond between the pyrimidine and benzyl rings. |
| Purification | Automated Flash Chromatography | Standard method for high-throughput purification of small molecules. |
| Primary Characterization | LC-MS, 1H NMR | Rapid confirmation of molecular weight and structural integrity. |
| Purity Assessment | UPLC-UV | High-resolution method for determining the purity of the final compounds. |
Combinatorial Chemistry for Pyrimidine Libraries
Combinatorial chemistry is a powerful strategy for the rapid generation of a large number of structurally related compounds, known as a chemical library. acs.orgnih.gov This approach is particularly well-suited for exploring the structure-activity relationships (SAR) of a core scaffold like this compound. By creating a library of analogs, researchers can systematically investigate how modifications to the chemical structure influence its properties.
The synthesis of a pyrimidine library based on the this compound scaffold could be achieved through a split-and-pool strategy. This method involves dividing a solid support into multiple portions, reacting each portion with a different building block, and then pooling them back together before the next reaction step. This allows for the exponential generation of a vast number of unique compounds. For instance, the chlorine atom at the 4-position can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups.
A more recent and highly sophisticated approach is the use of DNA-encoded libraries (DELs). acs.orgnih.gov In this technique, each small molecule in the library is tagged with a unique DNA barcode. nih.gov This allows for the screening of billions of compounds simultaneously against a biological target. The synthesis of a DEL based on this compound would involve DNA-compatible reaction conditions to attach the pyrimidine scaffold to the DNA tag and subsequently perform combinatorial modifications.
Table 2: Example of a Combinatorial Library Design for this compound Analogs
| Scaffold Position | Diversity Element | Number of Building Blocks |
| C4-position | Amines, Thiols, Alcohols | 100 |
| Benzyl Ring Substituent | Various functional groups | 50 |
| Total Library Size | 5,000 compounds |
Exploration of New Chemical Applications
The inherent reactivity and structural features of the pyrimidine core suggest that this compound could serve as a valuable intermediate in various chemical applications, from agriculture to materials science.
Potential in Agrochemicals (e.g., as chemical intermediates)
Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad range of biological activities, including herbicidal, fungicidal, and insecticidal properties. tandfonline.comtandfonline.comthepharmajournal.comacs.org The 4-chloro-pyrimidine moiety, in particular, is a common feature in many commercial pesticides and serves as a key intermediate for further chemical modifications. google.com
The compound this compound could be a precursor for the synthesis of novel agrochemicals. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various toxophores or moieties that can modulate the compound's biological activity and physical properties. For example, reaction with different amines could lead to a series of 4-amino-6-(2-fluorobenzyl)pyrimidine derivatives. These compounds could then be screened for their herbicidal activity against a panel of common weeds. tandfonline.comtandfonline.com The presence of the fluorobenzyl group may enhance the efficacy or alter the mode of action compared to existing pyrimidine-based herbicides.
Table 3: Potential Agrochemical Derivatives from this compound
| Derivative Class | Synthetic Transformation | Potential Application |
| 4-Aminopyrimidines | Nucleophilic substitution with amines | Herbicides, Fungicides |
| 4-Alkoxypyrimidines | Nucleophilic substitution with alcohols | Plant Growth Regulators |
| 4-Thioetherpyrimidines | Nucleophilic substitution with thiols | Insecticides, Nematicides |
Novel Materials Development Based on Pyrimidine Frameworks
The pyrimidine ring, with its nitrogen atoms, can act as a ligand for metal ions, making it a suitable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.
The this compound molecule could be functionalized to create multitopic ligands for MOF synthesis. For instance, the chlorine atom could be replaced with a carboxylate or a pyridine group through appropriate chemical transformations. The resulting ligand, incorporating the pyrimidine and the newly introduced coordinating group, could then be reacted with various metal salts to form novel MOFs. The 2-fluorobenzyl group could influence the packing and porosity of the resulting framework, potentially leading to materials with unique properties. The thermal and chemical stability of these pyrimidine-based MOFs would be of significant interest for practical applications.
Q & A
Q. What are the standard synthetic routes for preparing 4-Chloro-6-(2-fluorobenzyl)pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyrimidines can be synthesized via cyclocondensation of β-CF₃-aryl ketones with amidines under metal-free conditions, achieving yields up to 85% . Key parameters include:
- Temperature: Optimal at 80–100°C to balance reaction rate and decomposition.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalyst: Base catalysts like K₂CO₃ improve substitution efficiency.
Data from analogous compounds (e.g., 4-fluoro-6-(4-chlorophenyl)pyrimidine) suggest that steric hindrance from the 2-fluorobenzyl group may reduce yields by ~15% compared to less bulky substituents .
Q. What purification and characterization techniques are recommended for this compound?
Methodological Answer:
Q. What are the critical safety protocols for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Conduct reactions in a fume hood due to potential release of HCl/HF vapors during hydrolysis .
- Waste Disposal: Segregate halogenated waste and coordinate with certified agencies for incineration .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?
Methodological Answer: The chloro group at position 4 is more reactive toward nucleophilic substitution than the fluorobenzyl group at position 5. To enhance selectivity:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the fluorobenzyl moiety) to block unwanted substitution .
- Catalytic Systems: Pd-catalyzed C-H activation enables site-specific functionalization of the pyrimidine ring, as demonstrated in related 6-arylpyrimidines .
Q. How to resolve contradictory NMR data for structural elucidation?
Methodological Answer:
Q. What strategies optimize reaction conditions to minimize by-products like dehalogenated analogs?
Methodological Answer:
Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
Q. What crystallographic techniques validate the solid-state structure of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Resolve bond lengths/angles (e.g., C-Cl: ~1.73 Å; C-F: ~1.34 Å) and confirm dihedral angles between pyrimidine and fluorobenzyl groups .
- Powder XRD: Assess polymorphism, which is critical for reproducibility in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
